molecular formula C25H19Cl2N3O B2483658 3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216904-86-7

3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2483658
CAS No.: 1216904-86-7
M. Wt: 448.35
InChI Key: FQDAGANOUBHHKY-UHFFFAOYSA-N
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Description

3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of pyrimidoindoles, which are known for their diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrimidoindole core. Subsequent steps may involve methylation and further functionalization to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indole
  • 3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-ol

Uniqueness

3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one stands out due to its specific structural features, such as the presence of chlorobenzyl groups and the pyrimidoindole core

Properties

IUPAC Name

3,5-bis[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2N3O/c1-16-10-11-22-19(12-16)23-24(30(22)14-18-7-3-5-9-21(18)27)25(31)29(15-28-23)13-17-6-2-4-8-20(17)26/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDAGANOUBHHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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